LogP Reduction vs. Piperidine Analog: A Matched-Pair Lipophilicity Comparison
The replacement of a piperidine ring with a morpholine ring in the cyclopentanecarboxylic acid scaffold reduces computed LogP. The target compound (1-morpholin-4-ylcyclopentanecarboxylic acid) has a computed LogP of 0.716 . In matched molecular pair analyses conducted across diverse medicinal chemistry series, morpholine-for-piperidine substitution consistently lowers logD₇.₄ by approximately 0.5–1.0 log unit, attributable to the electron-withdrawing inductive effect of the ring oxygen [1]. This is a class-level inference: direct experimental logD₇.₄ data for this specific pair have not been publicly reported, but the direction and magnitude of the shift are well-established across multiple chemotypes.
| Evidence Dimension | Lipophilicity (LogP / logD₇.₄) |
|---|---|
| Target Compound Data | Computed LogP = 0.716 (ChemScene); PubChem XLogP3 = −1.7 (note: value appears anomalous, likely due to zwitterionic state assignment) |
| Comparator Or Baseline | 1-(Piperidin-4-yl)cyclopentanecarboxylic acid: no direct experimental logD available; class-level ΔlogD₇.₄ ≈ −0.5 to −1.0 relative to piperidine analog |
| Quantified Difference | Estimated ΔLogP ≈ −0.5 to −1.0 (morpholine vs. piperidine, class-level inference from Degorce et al. 2019) |
| Conditions | Computed LogP (ChemScene algorithm); class-level logD₇.₄ measured by shake-flask or chromatographic method (Degorce et al. 2019) |
Why This Matters
A 0.5–1.0 log unit reduction in lipophilicity is pharmacologically meaningful—it can reduce hERG binding, lower metabolic turnover in microsomes, and improve aqueous solubility, all of which are critical for selecting CNS-penetrant vs. peripherally restricted lead series.
- [1] Degorce, S.L. et al. (2019) 'Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist', ACS Medicinal Chemistry Letters, 10(8), pp. 1198–1204. View Source
